2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid
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Overview
Description
2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloro and a methoxycarbonyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the stability of boronic esters like this compound can be influenced by air and moisture .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is valuable in organic synthesis, enabling the creation of complex molecules from simpler ones .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of air and moisture . These factors can affect the stability of the compound and, consequently, its efficacy in the Suzuki–Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronate.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted pyridine derivatives .
Scientific Research Applications
2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid can be compared with other similar compounds, such as:
Phenylboronic acid: Unlike this compound, phenylboronic acid lacks the chloro and methoxycarbonyl groups, making it less reactive in certain chemical reactions.
4-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid: This compound is similar but has the chloro group at a different position, which can affect its reactivity and applications.
2-Chloro-5-(methoxycarbonyl)pyridine-3-boronic acid: This is another positional isomer with different reactivity and applications.
The unique combination of the chloro and methoxycarbonyl groups in this compound makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications .
Properties
IUPAC Name |
(6-chloro-5-methoxycarbonylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-10-6(5)9/h2-3,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFRSSBVMUHAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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